

Spectroscopic data of 5-Bromo-1H-indazole-7-carboxylic acid

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Compound of Interest

Compound Name: 5-Bromo-1H-indazole-7-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-indazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Bromo-1H-indazole-7-carboxylic acid** (CAS No. 953409-99-9), a key heterocyclic building block in medicinal chemistry.^{[1][2]} The indazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.^{[3][4]} Accurate structural confirmation and purity assessment are paramount for its application in synthesis and drug development. This document, written from the perspective of a Senior Application Scientist, details the principles, experimental protocols, and expert interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation.

Introduction: The Importance of Spectroscopic Verification

5-Bromo-1H-indazole-7-carboxylic acid is a substituted indazole, an aromatic heterocyclic system composed of a fused benzene and pyrazole ring.[3][5] Such molecules are foundational in the synthesis of novel therapeutic agents.[4][6] Before a chemical intermediate can be advanced in a drug discovery pipeline, its molecular structure and purity must be unequivocally confirmed. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and electronic structure.

This guide moves beyond a simple presentation of data, focusing on the causality behind experimental choices and the logical framework for data interpretation. Each spectroscopic method offers a unique piece of the structural puzzle; their combined power provides a self-validating system of characterization.

Molecular Structure and Spectroscopic Rationale

Chemical Structure: **5-Bromo-1H-indazole-7-carboxylic acid** Molecular Formula:

$C_8H_5BrN_2O_2$ Molecular Weight: 241.04 g/mol [1][7]

Key Structural Features for Analysis:

- **Indazole Ring System:** A bicyclic aromatic system with two nitrogen atoms. It presents an NH tautomerism, with the 1H-tautomer being the more stable form.[3][8]
- **Aromatic Protons:** Two protons on the benzene ring (at positions 4 and 6) provide distinct signals in 1H NMR.
- **Substituents:** The electron-withdrawing bromine atom and carboxylic acid group significantly influence the electronic environment and, therefore, the chemical shifts in NMR and absorption bands in IR and UV-Vis spectroscopy.
- **Labile Protons:** The acidic protons of the carboxylic acid ($-COOH$) and the indazole ring ($-NH$) are readily identifiable in 1H NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework.[3][9][10] For a molecule like this, which has

limited solubility in chloroform (CDCl_3), a polar aprotic solvent such as Dimethyl Sulfoxide- d_6 (DMSO-d_6) is the solvent of choice. It effectively solubilizes the carboxylic acid and prevents the rapid exchange of the labile NH and COOH protons, allowing for their observation.^[7]

^1H NMR Spectroscopy

Principle: ^1H NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal reveal the electronic nature, number, and neighboring protons, respectively.

Experimental Protocol: ^1H NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Bromo-1H-indazole-7-carboxylic acid** in ~0.7 mL of DMSO-d_6 in a clean, dry NMR tube.
- **Solvent Selection Rationale:** DMSO-d_6 is chosen for its ability to dissolve polar carboxylic acids and for its hydrogen-bonding capacity, which slows the exchange rate of the -COOH and -NH protons, making them observable as distinct, often broad, signals.^[7]
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral window should typically span from 0 to 15 ppm to ensure the acidic protons are captured.

Data Interpretation: The ^1H NMR spectrum is expected to show four distinct signals in the aromatic/acidic region.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0 - 14.0	Broad Singlet	1H	-COOH	Carboxylic acid protons are highly deshielded and appear far downfield. The broadness is due to hydrogen bonding and exchange. ^[7]
~13.0	Broad Singlet	1H	-NH	The indazole N-H proton also appears downfield and is often broad due to quadrupolar relaxation and exchange. ^{[3][11]}
~8.2	Doublet (d)	1H	H-4	This proton is adjacent to the bromine atom and is expected to be deshielded. It will be split by H-6.
~7.8	Doublet (d)	1H	H-6	This proton is adjacent to the carboxylic acid group and will be split by H-4.

Note: The exact chemical shifts can vary slightly based on concentration and temperature. The assignments are based on analysis of similar substituted indazole structures.^[7]

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a count of the unique carbon environments in a molecule and indicates their electronic nature (sp³, sp², sp).

Experimental Protocol: ¹³C NMR Data Acquisition

- Sample Preparation: The same sample prepared for ¹H NMR can be used.
- Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of ~100 MHz.
- Data Acquisition: A proton-decoupled sequence is standard, resulting in each unique carbon appearing as a singlet. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: The structure has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~165 - 170	C-7a (-COOH)	The carbonyl carbon of a carboxylic acid is highly deshielded.
~140 - 145	C-7b (Quaternary)	Indazole ring junction carbon.
~135 - 140	C-3 (Quaternary)	Indazole ring carbon.
~125 - 130	C-6 (CH)	Aromatic methine carbon.
~120 - 125	C-4 (CH)	Aromatic methine carbon.
~115 - 120	C-5 (-Br)	Carbon atom directly attached to bromine; its shift is influenced by the heavy atom effect.
~110 - 115	C-3a (Quaternary)	Indazole ring junction carbon.
~105 - 110	C-7 (-COOH)	Aromatic carbon bearing the carboxylic acid group.

Note: These predictions are based on typical chemical shift ranges for substituted indazoles and aromatic carboxylic acids.[8]

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.[12][13][14]

Experimental Protocol: LC-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution (~10 $\mu\text{g/mL}$) of the compound in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.[13] The sample

must be fully dissolved and free of particulates.[13]

- Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
- Data Acquisition: Acquire data in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes to maximize the probability of observing the molecular ion.
- Workflow Visualization:

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Caption: General workflow for LC-MS analysis of a small molecule.

Data Interpretation: The key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two molecular ion peaks separated by 2 m/z units with roughly equal intensity.

Ion Mode	Expected Ion	Calculated m/z	Key Features
ESI Positive	$[\text{C}_8\text{H}_5^{79}\text{BrN}_2\text{O}_2 + \text{H}]^+$	240.9607	The "M" peak of the isotopic doublet.
ESI Positive	$[\text{C}_8\text{H}_5^{81}\text{BrN}_2\text{O}_2 + \text{H}]^+$	242.9587	The "M+2" peak, with intensity nearly equal to the M peak.
ESI Negative	$[\text{C}_8\text{H}_5^{79}\text{BrN}_2\text{O}_2 - \text{H}]^-$	238.9462	The "M" peak of the isotopic doublet.
ESI Negative	$[\text{C}_8\text{H}_5^{81}\text{BrN}_2\text{O}_2 - \text{H}]^-$	240.9441	The "M+2" peak, with intensity nearly equal to the M peak.

Fragmentation may occur, with common losses for carboxylic acids including H_2O (18 Da) and CO_2 (44 Da). The presence of the characteristic 1:1 isotopic doublet in both the parent ion and its fragments is definitive proof of a monobrominated compound.[15]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.^{[16][17]}

Experimental Protocol: ATR-IR Data Acquisition

- **Sample Preparation:** Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Collect the spectrum, typically over the range of 4000-400 cm^{-1} . A background spectrum should be taken first and subtracted from the sample spectrum.

Data Interpretation: The IR spectrum of **5-Bromo-1H-indazole-7-carboxylic acid** is dominated by the characteristic absorptions of the carboxylic acid and the indazole ring.

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Expected Intensity/Shape
3300 - 2500	O-H Stretch	Carboxylic Acid	Very Broad, Strong
~3300	N-H Stretch	Indazole	Medium, may be obscured by O-H
~3100	C-H Stretch	Aromatic	Medium
1730 - 1700	C=O Stretch	Carboxylic Acid	Strong, Sharp
~1600, ~1475	C=C Stretch	Aromatic Ring	Medium
1300 - 1000	C-O Stretch	Carboxylic Acid/Aromatic Ether	Strong
960 - 900	O-H Bend	Carboxylic Acid Dimer	Broad, Medium

The most telling feature is the extremely broad O-H stretch from 3300-2500 cm^{-1} , which is characteristic of the hydrogen-bonded dimer formed by carboxylic acids in the solid state.^[16]^[18] This, combined with the strong carbonyl (C=O) peak around 1700 cm^{-1} , is a powerful indicator of the carboxylic acid functional group.^[18]^[19]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Signature

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated systems. The indazole ring is an aromatic chromophore that will absorb UV light.^[20]

Experimental Protocol: UV-Vis Data Acquisition

- **Sample Preparation:** Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the wavelength range from approximately 200 to 400 nm. A solvent blank is used as a reference.

Data Interpretation: Indazole and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic system.^[21]

- **Expected λ_{max} :** One or more strong absorption maxima are expected between 250 and 310 nm. The exact position and intensity of these bands are influenced by the substituents and the solvent.^[21]^[22] The data provides a useful fingerprint for purity analysis and concentration determination via the Beer-Lambert law.

Integrated Spectroscopic Analysis for Structural Elucidation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unshakeable structural proof.

Caption: Integration of spectroscopic data for structural confirmation.

- MS confirms the correct molecular weight (241.04) and, critically, the presence of a single bromine atom through the 1:1 M/M+2 isotopic pattern.
- IR confirms the presence of the key functional groups: the carboxylic acid (broad O-H and strong C=O) and the N-H of the indazole ring.
- ^{13}C NMR confirms the presence of 8 unique carbon atoms, consistent with the proposed structure.
- ^1H NMR confirms the connectivity of the hydrogen atoms, showing the two aromatic protons and the labile N-H and COOH protons.
- UV-Vis confirms the presence of the conjugated aromatic indazole system.

Conclusion

The spectroscopic characterization of **5-Bromo-1H-indazole-7-carboxylic acid** is a clear and logical process when the data from NMR, MS, IR, and UV-Vis spectroscopy are integrated. Each technique provides complementary information that, when combined, validates the molecular structure with a high degree of confidence. This self-validating system of analysis is essential for ensuring the quality and identity of critical chemical intermediates used in research and development, forming the foundation of reliable and reproducible scientific outcomes.

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